molecular formula C18H25N3O2 B13443783 Saxagliptin-13C3

Saxagliptin-13C3

Cat. No.: B13443783
M. Wt: 318.39 g/mol
InChI Key: QGJUIPDUBHWZPV-VQGXPLCCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saxagliptin involves several steps, starting from the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of saxagliptin often employs large-scale chemical reactors and advanced purification techniques such as crystallization and chromatography. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Saxagliptin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 5-hydroxy saxagliptin and other derivatives that retain the core structure of the parent compound .

Mechanism of Action

Saxagliptin-13C3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the activity of these hormones, saxagliptin enhances insulin secretion, reduces glucagon release, and ultimately lowers blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Saxagliptin-13C3 is unique due to its specific labeling with carbon-13, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification of the compound in biological systems .

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

318.39 g/mol

IUPAC Name

(1S,3S,5S)-2-[2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15?,17?,18?/m1/s1/i3+1,15+1,16+1

InChI Key

QGJUIPDUBHWZPV-VQGXPLCCSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)[13CH]([13C](=O)N4[C@@H](C[C@H]5[C@@H]4[13CH2]5)C#N)N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N

Origin of Product

United States

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